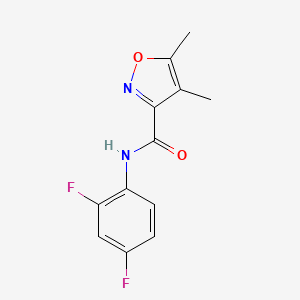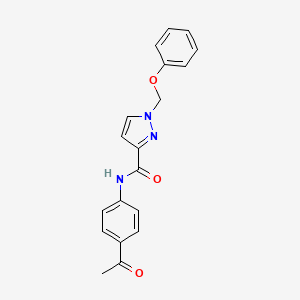![molecular formula C16H19F2NO2 B10953816 (2E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10953816.png)
(2E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one is a synthetic organic compound characterized by the presence of an azepane ring, a difluoromethoxy-substituted phenyl group, and a propenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethoxy-containing reagent.
Formation of the Propenone Moiety: The propenone moiety is formed through an aldol condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production of (E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of catalysts, solvents, and temperature control.
化学反应分析
Types of Reactions
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of new compounds with different functional groups replacing the difluoromethoxy group.
科学研究应用
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules and its effects on cellular processes.
作用机制
The mechanism of action of (E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
(E)-3-(1-Piperidinyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
(E)-3-(1-Morpholinyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring systems
属性
分子式 |
C16H19F2NO2 |
|---|---|
分子量 |
295.32 g/mol |
IUPAC 名称 |
(E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H19F2NO2/c17-16(18)21-14-7-5-13(6-8-14)15(20)9-12-19-10-3-1-2-4-11-19/h5-9,12,16H,1-4,10-11H2/b12-9+ |
InChI 键 |
DTPUFNLEHIHJBO-FMIVXFBMSA-N |
手性 SMILES |
C1CCCN(CC1)/C=C/C(=O)C2=CC=C(C=C2)OC(F)F |
规范 SMILES |
C1CCCN(CC1)C=CC(=O)C2=CC=C(C=C2)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953758.png)
![2-{[5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10953764.png)
![(4Z)-2-(4-bromophenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10953769.png)
![4-[3-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10953780.png)
![N-cyclopentyl-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10953789.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10953795.png)

![N-[2-(undecanoylamino)ethyl]undecanamide](/img/structure/B10953807.png)

![Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10953811.png)
![3,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10953812.png)
![4-[3-(diethylamino)propyl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10953817.png)
